molecular formula C13H15ClN2O4 B080687 Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate CAS No. 13631-88-4

Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate

Cat. No. B080687
CAS RN: 13631-88-4
M. Wt: 298.72 g/mol
InChI Key: QYHQVKFERZNLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate, also known as CPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPD is a member of the hydrazine class of compounds and is known for its ability to form stable complexes with transition metal ions, making it a valuable tool in the field of coordination chemistry. In

Scientific Research Applications

Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has a wide range of scientific research applications, including its use as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a tool for studying metal ion binding and transport. Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has been used to investigate the coordination chemistry of a variety of metal ions, including copper, nickel, and cobalt. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles and pyridazines.

Mechanism Of Action

Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is known to bind to transition metal ions through the formation of stable complexes. The mechanism of action of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate involves the formation of a hydrazone ligand, which can coordinate with metal ions through its nitrogen atoms. The resulting complexes are stable and can be used to study the properties and behavior of metal ions in solution.

Biochemical And Physiological Effects

Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is its ability to form stable complexes with transition metal ions. This makes it a valuable tool for studying the coordination chemistry of these ions and their behavior in solution. However, Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is relatively insoluble in water, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research involving Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new ligands based on Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate that can be used to study the coordination chemistry of other metal ions. Another area of interest is the use of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate as a tool for studying metal ion transport in biological systems. Finally, there is potential for the development of new synthetic methods for Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate and related compounds that could expand their use in scientific research.

Synthesis Methods

Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate can be synthesized through a two-step process involving the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of diethyl malonate. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

properties

CAS RN

13631-88-4

Product Name

Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-8-6-5-7-9(10)14/h5-8,15H,3-4H2,1-2H3

InChI Key

QYHQVKFERZNLRC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC

synonyms

2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester

Origin of Product

United States

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